

Spectroscopic Analysis of 2-Chloro-N-phenylacetamide: A Technical Guide

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Compound of Interest

| | |
|----------------|----------------------------|
| Compound Name: | 2-CHLORO-N-PHENYLACETAMIDE |
| Cat. No.: | B031378 |

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound **2-chloro-N-phenylacetamide**. This document details the expected spectral characteristics, provides structured data tables for easy reference, and outlines detailed experimental protocols for data acquisition.

Core Spectroscopic Data

The following tables summarize the key quantitative data from ^1H NMR, ^{13}C NMR, and IR spectroscopy for **2-chloro-N-phenylacetamide**. These values are compiled from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.

Table 1: ^1H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|-----------------|-------------|-----------------------------|
| ~8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~7.5 - 7.6 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |
| ~7.3 - 7.4 | Multiplet | 2H | Aromatic C-H (meta to -NH) |
| ~7.1 - 7.2 | Multiplet | 1H | Aromatic C-H (para to -NH) |
| ~4.2 - 4.3 | Singlet | 2H | Cl-CH ₂ |

Table 2: ^{13}C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|--|
| ~164 - 166 | C=O (Amide) |
| ~137 - 139 | Aromatic C (quaternary, attached to -NH) |
| ~129 - 130 | Aromatic C-H (meta to -NH) |
| ~124 - 125 | Aromatic C-H (para to -NH) |
| ~120 - 121 | Aromatic C-H (ortho to -NH) |
| ~42 - 44 | Cl-CH ₂ |

Table 3: IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|--|
| ~3300 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1670 - 1650 | Strong | C=O Stretch (Amide I) |
| ~1550 - 1530 | Medium | N-H Bend (Amide II) |
| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |
| ~750 - 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |
| ~800 - 600 | Medium-Strong | C-Cl Stretch |

Experimental Protocols

The following are detailed methodologies for acquiring high-quality NMR and IR spectra of **2-chloro-N-phenylacetamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials and Equipment:

- **2-Chloro-N-phenylacetamide** sample
- Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
- 5 mm NMR tubes
- NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
- Vortex mixer
- Pipettes and glassware

Procedure:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **2-chloro-N-phenylacetamide**.
 - Dissolve the sample in approximately 0.6-0.7 mL of CDCl_3 containing TMS in a clean, dry vial.
 - Vortex the mixture until the sample is fully dissolved.
 - Transfer the solution to a 5 mm NMR tube using a pipette.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into the spectrometer's probe.
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - For ^1H NMR:
 - Acquire a single scan to check the spectral width and receiver gain.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire 16-32 scans for a good signal-to-noise ratio.
 - For ^{13}C NMR:
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Use a proton-decoupled pulse sequence.
 - Set the relaxation delay to 2-5 seconds.
 - Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

- Data Processing:
 - Apply a Fourier transform to the acquired free induction decays (FIDs).
 - Phase the resulting spectra.
 - Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ^1H and ^{13}C spectra.
 - Integrate the peaks in the ^1H NMR spectrum.
 - Perform peak picking to identify the chemical shifts in both spectra.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.

Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.

Materials and Equipment:

- **2-Chloro-N-phenylacetamide** sample (solid)
- FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
- Spatula
- Solvent for cleaning (e.g., isopropanol or ethanol)
- Lint-free wipes

Procedure:

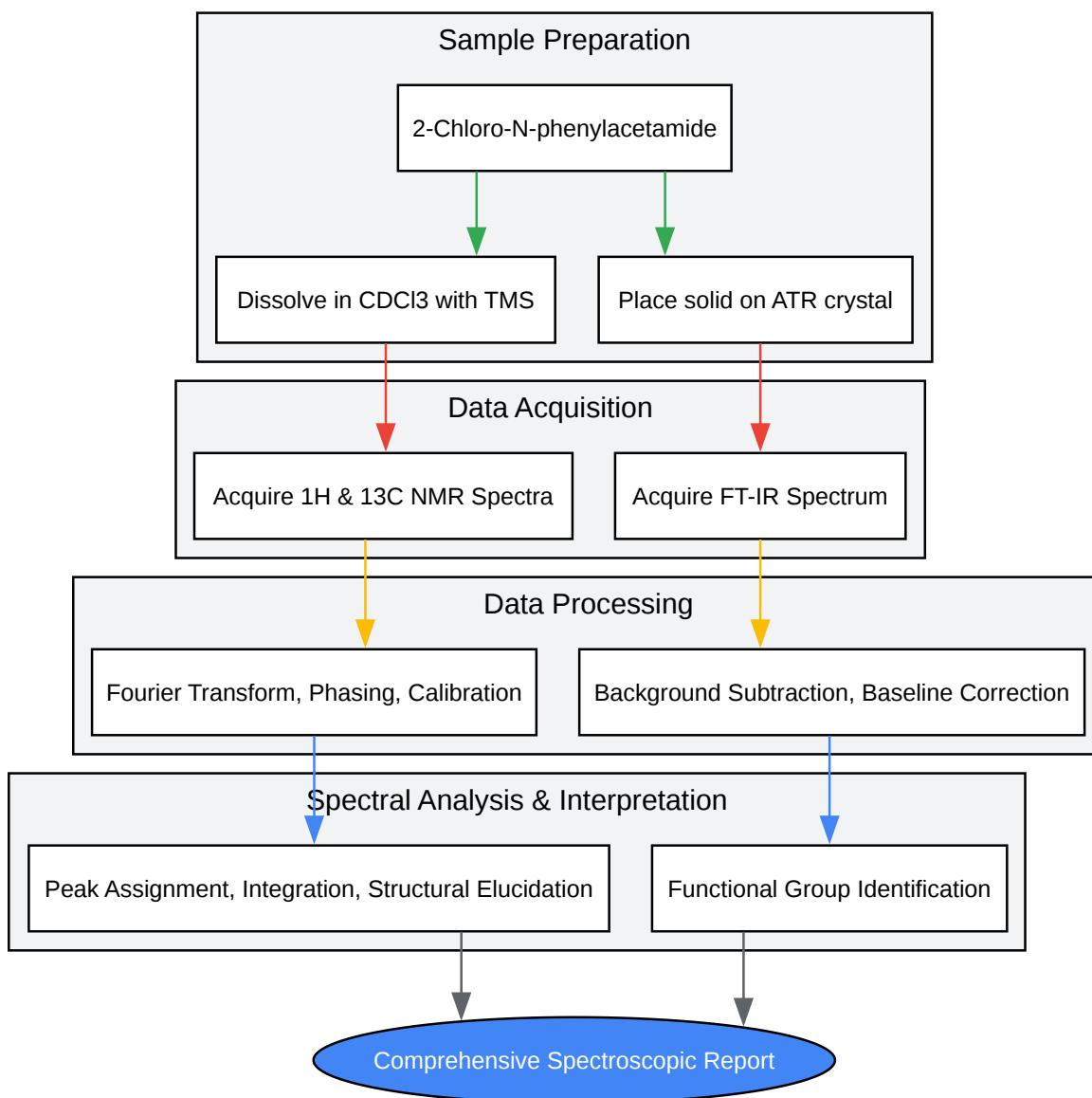
- Background Spectrum Acquisition:
 - Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

- Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
- Sample Analysis:
 - Place a small amount of the solid **2-chloro-N-phenylacetamide** sample onto the center of the ATR crystal using a clean spatula.
 - Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal surface.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
- Data Processing and Cleaning:
 - The instrument software will automatically subtract the background spectrum from the sample spectrum.
 - Perform baseline correction if necessary.
 - Label the significant peaks with their corresponding wavenumbers.
 - After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the spectroscopic analysis of **2-chloro-N-phenylacetamide**.

Experimental Workflow for Spectroscopic Analysis

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Caption: Workflow for NMR and IR analysis of **2-chloro-N-phenylacetamide**.

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